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Introduction
Suberaldehydic acid, systematically known as 8-oxooctanoic acid, is a bifunctional organic

molecule featuring an eight-carbon aliphatic chain terminating in a carboxylic acid and an

aldehyde group. This unique structure makes it a promising, albeit currently underutilized,

building block in the synthesis of pharmaceuticals. Its two distinct reactive sites allow for

selective modifications, enabling the construction of diverse molecular architectures. While its

direct application as a starting material in the synthesis of marketed drugs is not extensively

documented in publicly available literature, its oxidized counterpart, suberic acid, is a well-

established precursor to the FDA-approved anticancer agent Vorinostat (Suberoylanilide

Hydroxamic Acid, SAHA). This document will explore the potential of suberaldehydic acid in

pharmaceutical development, provide detailed hypothetical and established experimental

protocols, and present relevant quantitative data.

Physicochemical Properties
A summary of the key physicochemical properties of suberaldehydic acid (8-oxooctanoic

acid) is presented below.
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Property Value

IUPAC Name 8-oxooctanoic acid

Synonyms Suberaldehydic acid

Molecular Formula C₈H₁₄O₃

Molecular Weight 158.19 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as

dichloromethane and ethyl acetate.

Potential Synthetic Applications in Pharmaceuticals
The aldehyde and carboxylic acid functionalities of suberaldehydic acid allow for a variety of

chemical transformations relevant to pharmaceutical synthesis. Two key potential applications

are reductive amination and the Wittig reaction.

Reductive Amination
The aldehyde group of suberaldehydic acid can readily undergo reductive amination to form

secondary or tertiary amines.[1][2][3][4] This reaction is a cornerstone of medicinal chemistry

for the introduction of amine functionalities, which are prevalent in biologically active

compounds. For instance, suberaldehydic acid could be used to synthesize analogs of

existing drugs or novel chemical entities.

Wittig Reaction
The Wittig reaction provides a powerful method for converting aldehydes and ketones into

alkenes.[5][6][7][8][9] The aldehyde moiety of suberaldehydic acid can be reacted with a

variety of Wittig reagents to introduce carbon-carbon double bonds, opening avenues to a wide

range of complex molecules, including analogs of prostaglandins like Travoprost.[10][11][12]

[13][14]
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Case Study: Vorinostat (SAHA) - A Pharmaceutical
Derived from the C8 Suberic Acid Scaffold
While direct pharmaceutical applications of suberaldehydic acid are not widely reported, the

synthesis of Vorinostat (SAHA) from suberic acid (octanedioic acid) serves as an excellent

case study for the utility of the C8 aliphatic chain in drug development.[15][16][17][18]

Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell

lymphoma.[15][19]

Mechanism of Action of Vorinostat
Vorinostat functions by inhibiting Class I and II histone deacetylases.[19][20] Its hydroxamic

acid group chelates the zinc ion in the active site of HDAC enzymes, blocking their catalytic

activity.[15] This leads to the accumulation of acetylated histones, resulting in a more relaxed

chromatin structure and the transcriptional activation of genes that can induce cell cycle arrest,

apoptosis, and differentiation in cancer cells.[21][22]
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Mechanism of action of Vorinostat as an HDAC inhibitor.

Quantitative Data: Biological Activity of Vorinostat
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Parameter Value Cell Line Reference

HDAC Inhibition (IC₅₀)

HDAC1 160 nM [23]

HDAC2 340 nM [23]

HDAC3 140 nM [23]

HDAC8 2 µM [23]

Antiproliferative

Activity (GI₅₀)

LNCaP (Prostate

Cancer)
2.5 µM LNCaP [16][17]

PC-3 (Prostate

Cancer)
2.5 µM PC-3 [16][17]

Experimental Protocols
Hypothetical Protocol 1: Synthesis of an Amine
Derivative via Reductive Amination of Suberaldehydic
Acid
This protocol describes a general procedure for the synthesis of an N-substituted 8-

aminooctanoic acid derivative from suberaldehydic acid.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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